![molecular formula C22H27N3O6 B2630194 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide CAS No. 899979-07-8](/img/structure/B2630194.png)
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide
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Description
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide, also known as "25I-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Ralf Heim and his team in 2003, and since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use has been associated with several cases of severe adverse effects, including fatalities. Despite its controversial status as a recreational drug, 25I-NBOMe has also been studied for its potential therapeutic applications.
Scientific Research Applications
Photolabile Protecting Groups
Compounds similar to "4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide" have been utilized as photolabile protecting groups. For example, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol has been described as a new and efficient photolabile protecting group for aldehydes and ketones. These compounds are stable against acidic and basic conditions and can be cleaved smoothly upon irradiation, regenerating carbonyl compounds in high yields (Kantevari, Narasimhaji, & Mereyala, 2005).
Synthetic Routes to Pharmaceutical Compounds
Derivatives have been involved in the development of practical and scalable synthetic routes to pharmaceutical compounds. For instance, a novel synthesis of (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate (YM758 monophosphate), a potent If current channel inhibitor, has been reported. This research showcases the importance of such compounds in medicinal chemistry, highlighting efficient syntheses with improved yield and eliminating the need for column chromatography purification (Yoshida et al., 2014).
Organic Synthesis Methodologies
Compounds within the same functional group realm have been used in developing organic synthesis methodologies. For example, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as a reducing agent represents the type of innovative synthetic approaches being explored. Such methodologies are crucial for the efficient synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents (Romero, Salazar, & López, 2013).
Solubility Studies and Modeling
The solubility of p-nitrobenzamide and its derivatives in various solvents has been extensively studied. Such research is vital for understanding the physicochemical properties of pharmaceutical compounds, which in turn influences their formulation, bioavailability, and efficacy. Studies have provided data across a range of temperatures and solvents, contributing to the development of solubility models that can predict the behavior of similar compounds in different environments (Yuan et al., 2019).
properties
IUPAC Name |
4,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-15-4-6-16(7-5-15)19(24-8-10-31-11-9-24)14-23-22(26)17-12-20(29-2)21(30-3)13-18(17)25(27)28/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGJTUDYRVYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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